molecular formula C20H10ClFN4O6 B4288840 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol

2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol

Cat. No.: B4288840
M. Wt: 456.8 g/mol
InChI Key: AENGMZPYKQEZFY-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an aldehyde or ketone with a primary amine. This particular compound features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms, along with chloro and fluoro substituents on the phenyl ring, and nitro groups on the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The chloro and fluoro substituents are introduced via halogenation reactions. The Schiff base formation is achieved by condensing the benzoxazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The final step involves the nitration of the phenol ring to introduce the nitro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with biological targets such as enzymes and receptors. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is unique due to its combination of a benzoxazole ring, Schiff base moiety, and multiple substituents, which confer distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClFN4O6/c21-15-6-11(22)1-3-14(15)20-24-16-7-12(2-4-18(16)32-20)23-9-10-5-13(25(28)29)8-17(19(10)27)26(30)31/h1-9,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENGMZPYKQEZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=C(O2)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClFN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
Reactant of Route 2
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
Reactant of Route 3
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
Reactant of Route 4
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
Reactant of Route 5
Reactant of Route 5
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
Reactant of Route 6
Reactant of Route 6
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol

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